oxalic acid;3-piperidin-2-yl-1H-indole
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Overview
Description
Oxalic acid;3-piperidin-2-yl-1H-indole is a compound that combines the structural features of oxalic acid, piperidine, and indole Oxalic acid is a simple dicarboxylic acid, while piperidine is a six-membered heterocyclic amine, and indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-piperidin-2-yl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction, often using a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst.
Attachment of Oxalic Acid: The final step involves the attachment of oxalic acid to the indole-piperidine structure, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;3-piperidin-2-yl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or indole derivatives.
Scientific Research Applications
Oxalic acid;3-piperidin-2-yl-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;3-piperidin-2-yl-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also possess the indole core and exhibit various biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide, which share the piperidine ring and have diverse pharmacological properties.
Uniqueness
Oxalic acid;3-piperidin-2-yl-1H-indole is unique due to its combination of the oxalic acid, piperidine, and indole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C28H34N4O4 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
oxalic acid;3-piperidin-2-yl-1H-indole |
InChI |
InChI=1S/2C13H16N2.C2H2O4/c2*1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13;3-1(4)2(5)6/h2*1-2,5-6,9,13-15H,3-4,7-8H2;(H,3,4)(H,5,6) |
InChI Key |
GRFMMABNZQGHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CNC3=CC=CC=C32.C1CCNC(C1)C2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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